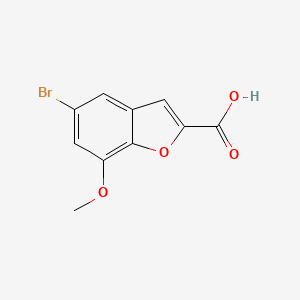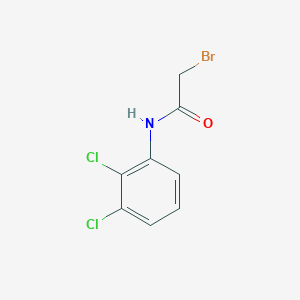
3-Bromo-5-chloro-4-hydroxybenzaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated benzaldehydes is a topic of interest in several papers. Paper describes a method for synthesizing substituted 2-bromobenzaldehydes using a palladium-catalyzed ortho-bromination, followed by a rapid deprotection step. This method could potentially be adapted for the synthesis of 3-bromo-5-chloro-4-hydroxybenzaldehyde by starting with an appropriately substituted benzaldehyde. Paper reports a high-yield synthesis of 3-bromo-4-hydroxybenzaldehyde using p-hydroxybenzaldehyde, bromine, and chloroform as solvent, achieving a 94.5% yield. This method could be modified to introduce a chlorine substituent at the appropriate position. Paper improves upon the synthesis of 3-bromo-4-hydroxybenzaldehyde using a bromination agent, suggesting that optimization of reaction conditions can enhance yield and reduce environmental impact.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes can be complex, as indicated by paper , which discusses the unforeseen formation of various brominated hydroxybenzaldehydes and their structural confirmation via X-ray crystallography. This suggests that the structure of 3-bromo-5-chloro-4-hydroxybenzaldehyde could similarly be confirmed using crystallographic techniques to ensure the correct regioisomer has been synthesized.
Chemical Reactions Analysis
The reactivity of halogenated benzaldehydes is influenced by the presence of halogen substituents, which can activate the aromatic ring towards further substitution reactions. Paper highlights the controversy in the regioselectivity of halogenation reactions and the importance of correctly identifying the products formed. This suggests that the reactivity of 3-bromo-5-chloro-4-hydroxybenzaldehyde would need to be carefully studied to understand its behavior in various chemical reactions, such as Suzuki-type coupling mentioned in the paper.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 3-bromo-5-chloro-4-hydroxybenzaldehyde, they do provide information on similar compounds. For example, paper describes the conversion of bromobenzaldehydes to hydroxybenzaldehydes, which could indicate that the presence of a hydroxy group in 3-bromo-5-chloro-4-hydroxybenzaldehyde would affect its reactivity and physical properties, such as solubility and melting point. Paper investigates the optimal conditions for synthesizing a tert-butyl substituted bromohydroxybenzaldehyde, which could inform the synthesis and handling of 3-bromo-5-chloro-4-hydroxybenzaldehyde.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The compound has been used in the synthesis and characterization of isostructural hydrazone compounds, with one study detailing its reaction with 4-chlorobenzohydrazide, leading to the formation of C14H9BrCl2N2O2·CH3OH. The molecular structure of these compounds was analyzed through X-ray crystallography, revealing the formation of a hydrazone molecule and a methanol molecule of crystallization (Wang, You, & Wang, 2011).
Analytical Chemistry
- Gas chromatography has been employed for the separation and determination of 3-bromo-4-hydroxybenzaldehyde. A study reported a simple, fast, accurate, and precise method for its analysis, demonstrating the potential of this compound in analytical chemistry applications (Shi Jie, 2000).
Synthesis of Benzamide Derivatives
- Another significant application is in the synthesis of non-peptide small molecular antagonist benzamide derivatives. One research highlighted its role in the synthesis of a CCR5 antagonist Benzamide derivative, illustrating its importance in the development of novel therapeutic agents (Bi, 2015).
Environmental Science
- In environmental science, a study explored the metabolism of various halogenated aromatic aldehydes by anaerobic bacteria, including 3-bromo-4-hydroxybenzaldehyde. This research provided insights into the oxidative and reductive transformation of these compounds, which is crucial for understanding their environmental fate (Neilson, Allard, Hynning, & Remberger, 1988).
Molecular Biology
- In the field of molecular biology, 3-bromo-5-chloro-4-hydroxybenzaldehyde has been involved in the study of biosynthesis pathways. For instance, its formation from L-tyrosine was demonstrated in chloroplast-containing fractions of a marine red alga, highlighting its role in natural product synthesis (Manley & Chapman, 1979).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301 and precautionary statements P301 + P310 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSXSHQWMYYQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395583 | |
| Record name | 3-bromo-5-chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-4-hydroxybenzaldehyde | |
CAS RN |
1849-76-9 | |
| Record name | 3-bromo-5-chloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-5-CHLORO-4-HYDROXYBENZALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)



